molecular formula C19H26O2 B12534838 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one CAS No. 658703-11-8

1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one

Cat. No.: B12534838
CAS No.: 658703-11-8
M. Wt: 286.4 g/mol
InChI Key: WODGTBYZXOISKD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with a deca-4,8-dien-1-one chain. It is known for its potential biological activities and is often studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylbenzaldehyde with a suitable alkyne under specific conditions. The reaction typically requires the use of a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the deca-4,8-dien-1-one chain can be reduced to single bonds.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

    Oxidation: Formation of this compound ketone or aldehyde derivatives.

    Reduction: Formation of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldecane.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

1-(2-Hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one can be compared with other similar compounds, such as:

    1-(2-Hydroxy-6-methylphenyl)ethanone: Similar structure but lacks the deca-4,8-dien-1-one chain.

    2-Hydroxy-6-methylbenzoic acid: Contains a carboxylic acid group instead of the deca-4,8-dien-1-one chain.

    1-(2,4-Dihydroxyphenyl)ethanone: Contains an additional hydroxy group on the phenyl ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

658703-11-8

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

1-(2-hydroxy-6-methylphenyl)-5,9-dimethyldeca-4,8-dien-1-one

InChI

InChI=1S/C19H26O2/c1-14(2)8-5-9-15(3)10-6-12-17(20)19-16(4)11-7-13-18(19)21/h7-8,10-11,13,21H,5-6,9,12H2,1-4H3

InChI Key

WODGTBYZXOISKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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